molecular formula C16H18ClNO2 B2544608 3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one CAS No. 1023526-44-4

3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2544608
CAS No.: 1023526-44-4
M. Wt: 291.78
InChI Key: BCLWWZUUOCXQOO-UHFFFAOYSA-N
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Description

This compound features a cyclohexene ring substituted with a chlorine atom and a dimethyl group, along with an acetylphenylamino group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the cyclohexene ring, followed by the introduction of the chlorine atom and the dimethyl groups. The acetylphenylamino group is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom and other substituents on the cyclohexene ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one: can be compared to other substituted cyclohexene derivatives, such as:

Uniqueness

The presence of the acetylphenylamino group in this compound imparts unique properties, such as increased potential for biological activity and specific reactivity in chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-acetylanilino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLWWZUUOCXQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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